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Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

ML145 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for working with the GPR35 antagonist, ML145.

Frequently Asked Questions (FAQs)

1. What is ML145 and what is its primary target?

ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35
(GPR35).[1][2][3] It has an IC50 of 20.1 nM for human GPR35.[1][2]

2. What is the selectivity profile of ML145?

ML145 is highly selective for human GPR35 over the closely related receptor GPR55, with over
1000-fold greater selectivity. The IC50 for GPR55 is 21.7 pM.

3. Is ML145 active against rodent GPR35 orthologs?

No, ML145 has no significant activity at either the mouse or rat GPR35 orthologs. This is a
critical consideration for in vivo experimental design.

4. What are the known downstream signaling pathways of GPR35 that ML145 antagonizes?

GPR35 is known to couple to several G protein families, including Gai/o, Gal2/13, and to
recruit B-arrestin-2. Activation of these pathways can lead to the modulation of downstream
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effectors such as ERK, MAPK, and NF-kB. ML145, as an antagonist, is expected to block these
signaling events upon GPR35 activation by an agonist.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with
ML145.
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Problem

Possible Cause

Recommended Solution

No or low antagonist activity

observed in an in vitro assay.

Species Mismatch: The assay
is being performed using

rodent cells or receptors.

ML145 is inactive at rodent
GPR35. Ensure your assay
uses human GPR35 or cells
endogenously expressing the

human receptor.

Compound Insolubility: ML145
may have precipitated out of

the aqueous assay buffer.

Prepare a high-concentration
stock solution in an organic
solvent like DMSO and then
dilute it into the final aqueous
assay medium. Ensure the
final DMSO concentration is
low (typically < 0.5%) and
consistent across all
conditions, including vehicle

controls.

Compound Degradation:
ML145 solutions may be
unstable.

It is recommended to prepare
fresh solutions of ML145 for
each experiment. If using a
stock solution, aliquot and
store at -20°C or -80°C and
avoid repeated freeze-thaw

cycles.

Incorrect Assay Conditions:
The agonist concentration
used to stimulate the receptor
may be too high, making it
difficult to observe competitive

antagonism.

Perform an agonist dose-
response curve to determine
the EC80 concentration. Use
this concentration for
antagonist inhibition assays to
ensure a sufficient window for
observing a rightward shift in
the agonist dose-response

curve.

High background signal in the

assay.

Non-specific Binding: ML145
may be binding to other

Include appropriate controls,
such as cells not expressing

GPR35, to assess non-specific
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components in the assay, such

as the plate or other proteins.

effects. Consider adding a
small amount of a non-ionic
surfactant like Pluronic F-68
(0.01-0.1%) to the assay buffer

to reduce non-specific binding.

Cell Health Issues: Unhealthy
or stressed cells can lead to a

high background signal.

Ensure cells are in the
logarithmic growth phase and
have high viability. Optimize
cell seeding density and

culture conditions.

Inconsistent results between

experiments.

Variability in Reagent
Preparation: Inconsistent
preparation of ML145 solutions

or other reagents.

Prepare larger batches of
reagents where possible and
aliquot for single use to ensure
consistency. Always prepare
fresh dilutions of ML145 for

each experiment.

Cell Passage Number: High
passage numbers can lead to
changes in receptor
expression and cellular

responses.

Use cells with a low and
consistent passage number for

all experiments.

Quantitative Data Summary

Table 1: Potency and Selectivity of ML145

Target Assay Type Species Potency (IC50) Reference
Antagonist
GPR35 o Human 20.1 nM
Activity
Antagonist
GPR55 O Human 21.7 yM
Activity
Antagonist No significant
GPR35 o Rodent o
Activity activity
© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Experimental Protocols

Off-Target Specificity Testing: Kinase and GPCR Panel
Screening

To comprehensively assess the specificity of ML145, screening against a broad panel of
kinases and other GPCRs is recommended. While specific screening data for ML145 is not
publicly available, the following protocol outlines a general approach using commercially
available services.

Objective: To determine the inhibitory activity of ML145 against a panel of purified kinases and
a panel of GPCRs.

Methodology:
e Compound Preparation:
o Prepare a high-concentration stock solution of ML145 (e.g., 10 mM) in 100% DMSO.

o Submit the stock solution to a commercial provider (e.g., Eurofins Discovery, Promega) for
screening.

o Kinase Panel Screening (e.g., KinaseProfiler™):

[e]

The service provider will typically perform radiometric or luminescence-based assays.

o

ML145 will be tested at a standard concentration (e.g., 10 uM) against a panel of several
hundred kinases.

o

The percentage of inhibition of kinase activity will be determined.

[¢]

For any "hits" (typically >50% inhibition), a follow-up IC50 determination should be
requested.

e GPCR Panel Screening (e.g., SafetyScreen44™ Panel):

o This typically involves radioligand binding assays.
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o ML145 is screened at a fixed concentration (e.g., 10 uM) against a panel of GPCRs, ion
channels, and transporters.

o The percentage of displacement of a specific radioligand is measured.

o Significant activity is generally considered to be >50% inhibition of binding.

o Data Analysis:
o Compile the percentage inhibition data for all targets.
o For targets with significant inhibition, report the IC50 values.

o This data will provide a comprehensive off-target profile for ML145.

GPR35 Functional Assay: B-Arrestin Recruitment

This assay measures the ability of ML145 to antagonize agonist-induced recruitment of 3-
arrestin-2 to GPR35.

Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced B-arrestin-2
recruitment to human GPR35.

Methodology:
e Cell Culture and Transfection:

o Use a cell line such as HEK293 that stably expresses a (-arrestin-2 reporter system (e.g.,
PathHunter™ B-arrestin cells).

o Transiently or stably transfect these cells with a vector expressing human GPR35 fused to
a complementary enzyme fragment (e.g., ProLink™).

e Assay Preparation:

o Seed the transfected cells into 96-well or 384-well white, clear-bottom assay plates at an
optimized density and allow them to attach overnight.
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o Prepare a dose-response curve of a known GPR35 agonist (e.g., zaprinast, pamoic acid)
to determine the EC80 concentration.

e Antagonist Assay:
o Prepare serial dilutions of ML145 in assay buffer.

o Pre-incubate the cells with the different concentrations of ML145 or vehicle (DMSO) for a
specified time (e.g., 30 minutes) at 37°C.

o Add the GPR35 agonist at its EC80 concentration to all wells except for the negative
control.

o Incubate for 60-90 minutes at 37°C.
¢ Signal Detection:

o Add the detection reagents for the enzyme complementation system (e.g.,
chemiluminescent substrate).

o Incubate at room temperature for 60 minutes.
o Read the chemiluminescence on a plate reader.
o Data Analysis:

o Normalize the data with the vehicle-treated cells as 100% and the unstimulated cells as
0%.

o Plot the normalized response against the logarithm of the ML145 concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations
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Caption: GPR35 Signaling Pathways Antagonized by ML145.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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